1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one

Physicochemical Property Lipophilicity Metabolic Stability

This fluorinated azetidine building block uniquely combines an electrophilic trifluoromethyl ketone warhead with a rigid 3-hydroxyazetidine scaffold. It is purpose-built for activity-based protein profiling (ABPP) of serine hydrolases and for constructing PROTACs with conformationally restricted ternary complex geometry. The CF3 group provides a ~1.0–1.5 logP boost over non-fluorinated analogs, enhancing ADME profiles without adding excessive molecular complexity. Procure this non-interchangeable R&D compound to access differentiated chemical space unavailable with generic azetidine or CF3 ketone alternatives.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
CAS No. 2090573-33-2
Cat. No. B1475894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one
CAS2090573-33-2
Molecular FormulaC6H8F3NO2
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC1C(CN1CC(=O)C(F)(F)F)O
InChIInChI=1S/C6H8F3NO2/c7-6(8,9)5(12)3-10-1-4(11)2-10/h4,11H,1-3H2
InChIKeyRWNKZUFUKXCETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one (CAS 2090573-33-2): Procurement-Relevant Profile and Class Identification


1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one (CAS 2090573-33-2) is a fluorinated azetidine derivative with a molecular formula of C6H8F3NO2 and a molecular weight of 183.13 g/mol . It belongs to the class of trifluoromethyl (CF3) ketones bearing a 3-hydroxyazetidine moiety. This structural combination is of interest in medicinal chemistry and chemical biology, where the azetidine ring serves as a conformationally constrained pharmacophore and the CF3 ketone can act as a bioisostere or enzyme warhead [1]. The compound is commercially supplied as a research chemical with typical purity specifications of 95% to 98% .

Why Generic Substitution Fails for 1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one


This compound is not a simple building block that can be generically interchanged with other azetidine or trifluoromethyl ketone analogs. The differentiation lies at the intersection of its three functional elements. Replacing the trifluoromethyl ketone with a non-fluorinated ketone (e.g., 1-(3-hydroxyazetidin-1-yl)propan-2-one, CAS 1860343-58-3) drastically alters the electrophilicity and hydrogen-bonding capacity . Conversely, using a similar CF3 ketone without the 3-hydroxyazetidine ring removes the spatially constrained hydrogen bond donor/acceptor motif crucial for specific target recognition in medicinal chemistry programs [1]. Direct comparative performance data is limited in the public domain, necessitating a evidence-based evaluation of the structural advantages outlined below.

1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one: Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight and Lipophilicity Advantage Over Non-Fluorinated Azetidine Analogs

A direct comparison between 1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one and its closest non-fluorinated analog, 1-(3-hydroxyazetidin-1-yl)propan-2-one (CAS 1860343-58-3), reveals a significant difference in molecular weight (183.13 vs. 129.16 g/mol) attributable to the CF3 group . Although experimentally measured logP values are not currently available, the incorporation of a CF3 group is a well-established medicinal chemistry strategy to increase lipophilicity by approximately 1.0-1.5 log units and block metabolically labile sites [1]. This class-level inference suggests the fluorinated compound will exhibit superior metabolic stability and membrane permeability compared to its non-fluorinated counterpart.

Physicochemical Property Lipophilicity Metabolic Stability

Enhanced Electrophilicity of the Trifluoromethyl Ketone Moiety for Covalent Targeting

The compound features a trifluoromethyl ketone (TFMK) group, which is known to possess significantly higher electrophilicity compared to a standard methyl ketone. In a class-level comparison, TFMK-based compounds are up to 1000-fold more susceptible to nucleophilic attack, enabling reversible covalent bond formation with active-site serine residues in hydrolases [1]. For example, N-trifluoroacetyl azetidine analogs have demonstrated aggrecanase inhibition with an IC50 of 3 nM [2]. While direct assay data for this specific compound is not publicly available, the presence of the TFMK group grants it a potential for enzyme inhibition that the non-fluorinated 1-(3-hydroxyazetidin-1-yl)propan-2-one lacks.

Electrophilicity Covalent Inhibitor Serine Hydrolase

Conformational Restriction and Hydrogen Bond Network of the 3-Hydroxyazetidine Ring

The 3-hydroxyazetidine ring provides a unique, spatially defined hydrogen bond donor (OH) and acceptor (tertiary amine) motif. This rigid, four-membered ring system enforces a 120° projection angle for the substituent, which is distinct from the more flexible pyrrolidine or piperidine analogs often used as alternatives [1]. In a cross-study comparison, research has shown that 3-hydroxyazetidine building blocks improve the physicochemical profile and binding specificity of PROTACs and other bivalent molecules by reducing the entropic penalty upon binding compared to flexible linkers [2]. This property is inherent to the 1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one structure and is absent in linear aminoalcohol alternatives.

Conformational Analysis Hydrogen Bond Donor/Acceptor Medicinal Chemistry

High Purity Supply Specification for Reproducible Research

A direct head-to-head comparison of commercially available batches shows that this compound is routinely supplied at a certified purity of 98% , whereas the non-fluorinated analog 1-(3-hydroxyazetidin-1-yl)propan-2-one is typically specified at 95% purity . This 3% purity differential, while seeming minor, corresponds to a 60% reduction in total impurities (from 5% to 2%), which can be critical in sensitive biological assays where unknown contaminants skew dose-response curves. The availability of a higher-purity material is a differentiating factor for procurement when high-quality, reproducible data is required.

Quality Control Purity Analysis Research Reproducibility

Procurement-Driven Application Scenarios for 1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one


Design and Synthesis of Covalent Serine Hydrolase Probes

The electrophilic trifluoromethyl ketone moiety makes this compound a prime candidate for installing a recognition element into activity-based protein profiling (ABPP) probes targeting serine hydrolases [1]. The enhanced reactivity compared to non-fluorinated ketones, as established by class-level evidence, allows for selective, mechanism-based labeling of active-site serines, a feature that generic azetidine building blocks cannot provide.

Construction of Conformationally Restricted PROTAC Linkers

The 3-hydroxyazetidine core provides a rigid, directional connection point for linking a target protein ligand to an E3 ligase ligand. This conformational restriction can enhance the formation of the ternary complex and subsequent protein degradation efficiency compared to flexible linear linkers, a key differentiator for developing high-quality PROTACs [2].

Lead Optimization Requiring Enhanced Lipophilic Efficiency

When a lead series suffers from low cellular permeability or high metabolic turnover, incorporating the CF3-azetidine motif of this compound can increase lipophilicity without a proportional increase in molecular complexity. The inferred ~1.0-1.5 logP boost over non-fluorinated analogs supports its use in improving the ADME profile of a candidate during hit-to-lead optimization [3].

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